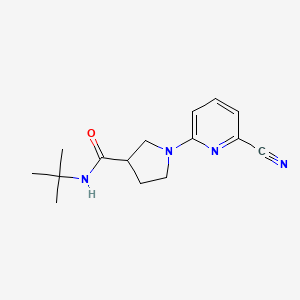
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The tert-butyl group is attached to the nitrogen of the pyrrolidine ring, and the pyridine ring is attached to the 1-position of the pyrrolidine ring via a cyanide group .
Synthesis Analysis
The synthesis of such compounds often involves the use of chemoselective reagents. For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring, on the other hand, is planar and aromatic .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the presence of the pyrrolidine and pyridine rings, as well as the tert-butyl and cyanide groups. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the pyrrolidine and pyridine rings, as well as the tert-butyl and cyanide groups, would influence its properties .Direcciones Futuras
The future directions for research on “N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide” could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyrrolidine and pyridine rings, could be of interest in drug discovery .
Mecanismo De Acción
Target of Action
Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines . This suggests that the compound might interact with amines in biochemical systems.
Mode of Action
It is known that similar compounds can act as protecting groups for amino acids in organic synthesis . This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the chemical structure and properties of the targets.
Pharmacokinetics
It is known that the compound is a solid, mainly existing in the form of white crystalline powder . It has a high solubility in solvents, which could potentially influence its bioavailability.
Action Environment
It is known that similar compounds can perform chemoselective reactions under mild, environment-friendly conditions .
Propiedades
IUPAC Name |
N-tert-butyl-1-(6-cyanopyridin-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)11-7-8-19(10-11)13-6-4-5-12(9-16)17-13/h4-6,11H,7-8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSYGWDKUCGYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469976.png)
![N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469982.png)
![8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6469992.png)
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469998.png)
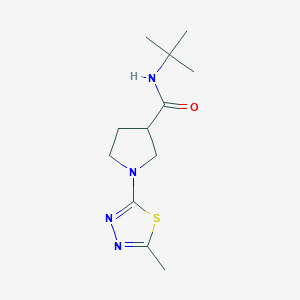
![5-ethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6470012.png)
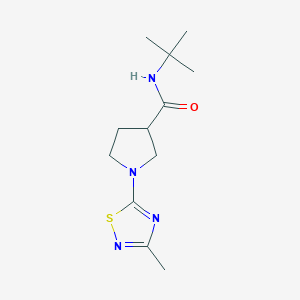
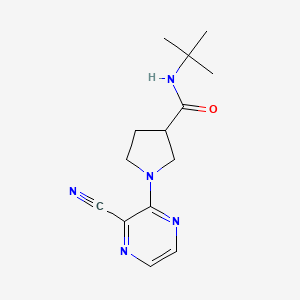

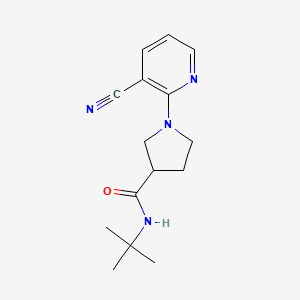
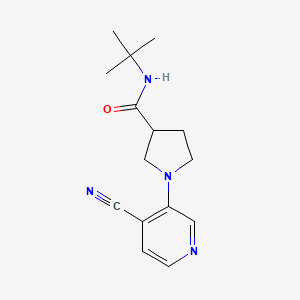
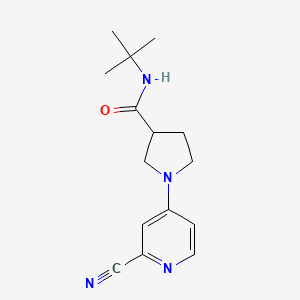
![N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470064.png)
![N-tert-butyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470065.png)
